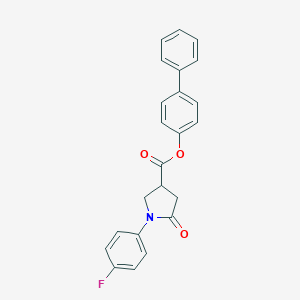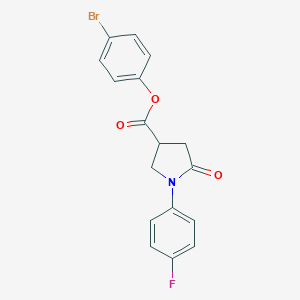
1-(4-methylphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-methylphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide, also known as MT-2, is a synthetic peptide that is commonly used in scientific research. MT-2 is a derivative of alpha-melanocyte-stimulating hormone (α-MSH) and is primarily used for its ability to stimulate melanin production in the skin. However, MT-2 has also been shown to have a variety of other potential applications, including anti-inflammatory and neuroprotective effects.
作用机制
1-(4-methylphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide acts on melanocortin receptors, specifically the MC1 receptor, to stimulate melanin production. The MC1 receptor is expressed on melanocytes in the skin and is responsible for regulating melanin synthesis. 1-(4-methylphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide binds to the MC1 receptor and activates a signaling pathway that leads to increased production of melanin.
Biochemical and Physiological Effects
1-(4-methylphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide has a variety of biochemical and physiological effects, including the stimulation of melanin production, anti-inflammatory effects, and potential neuroprotective effects. 1-(4-methylphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to have an effect on appetite and energy balance, although the mechanisms underlying these effects are not well understood.
实验室实验的优点和局限性
One of the primary advantages of using 1-(4-methylphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its ability to stimulate melanin production in vitro and in vivo. This makes it a useful tool for studying the mechanisms of melanogenesis and for testing the efficacy of potential melanin-targeting therapies. However, one limitation of using 1-(4-methylphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide is that it can be difficult to control the degree of melanin production, as this can vary depending on factors such as skin type and exposure to UV radiation.
未来方向
There are many potential future directions for research on 1-(4-methylphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide. One area of interest is the development of 1-(4-methylphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide-based therapies for inflammatory conditions, such as psoriasis and rheumatoid arthritis. Additionally, there is interest in exploring the potential neuroprotective effects of 1-(4-methylphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide, as well as its effects on appetite and energy balance. Further research is also needed to better understand the mechanisms underlying the effects of 1-(4-methylphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide and to develop more effective methods for controlling melanin production in vitro and in vivo.
In conclusion, 1-(4-methylphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide is a synthetic peptide with a variety of potential applications in scientific research. Its ability to stimulate melanin production and its anti-inflammatory effects make it a useful tool for studying the mechanisms of melanogenesis and for exploring potential therapeutic applications. While there are limitations to its use, such as difficulty in controlling melanin production, there are many potential future directions for research on 1-(4-methylphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide.
合成方法
1-(4-methylphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide can be synthesized using solid-phase peptide synthesis (SPPS), a widely used method for the chemical synthesis of peptides. SPPS involves the stepwise addition of amino acids to a growing peptide chain, which is attached to a solid support. The process is automated and can be performed on a large scale, making it a cost-effective method for synthesizing 1-(4-methylphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide and other peptides.
科学研究应用
1-(4-methylphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential applications in scientific research. One of the primary uses of 1-(4-methylphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide is in the study of melanin production in the skin. 1-(4-methylphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide has been shown to stimulate melanin production in vitro and in vivo, making it a useful tool for studying the mechanisms of melanogenesis. Additionally, 1-(4-methylphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for a variety of inflammatory conditions.
属性
产品名称 |
1-(4-methylphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide |
|---|---|
分子式 |
C22H21N3O2S |
分子量 |
391.5 g/mol |
IUPAC 名称 |
1-(4-methylphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H21N3O2S/c1-14-8-10-18(11-9-14)25-13-17(12-19(25)26)21(27)24-22-23-20(15(2)28-22)16-6-4-3-5-7-16/h3-11,17H,12-13H2,1-2H3,(H,23,24,27) |
InChI 键 |
FXCOFZXXFARRRG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NC(=C(S3)C)C4=CC=CC=C4 |
规范 SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NC(=C(S3)C)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-iodophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270993.png)
![N-(4-chlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270994.png)
![N-[4-(benzyloxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270996.png)
![2-oxo-N-(4-phenoxyphenyl)hexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270998.png)
![Isopropyl 4-{[(5-oxo-4-oxatricyclo[4.2.1.0~3,7~]non-9-yl)carbonyl]amino}benzoate](/img/structure/B270999.png)
![2-Oxo-2-phenylethyl 1-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271001.png)
![3-[(3-Methoxybenzoyl)amino]phenyl 1-(3,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271003.png)






